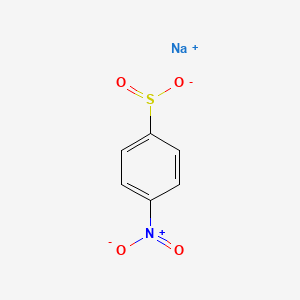
Sodium 4-nitrobenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-nitrobenzene-1-sulfinate is a chemical compound with the molecular formula C6H4NO4S-.Na+. It has a molecular weight of 211.17 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
Sodium sulfinates, including this compound, have been synthesized and used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds .Chemical Reactions Analysis
Sodium sulfinates are used in various chemical reactions. They are used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They are also used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Detailed physical and chemical properties like melting point, boiling point, solubility, etc., might require specific experimental measurements.Mécanisme D'action
Sodium Sodium 4-nitrobenzene-1-sulfinatene-1-sulfinate acts as an oxidizing agent in organic synthesis. It is capable of oxidizing alcohols and thiols to their corresponding aldehydes and ketones. It can also oxidize sulfides to sulfoxides and sulfones.
Biochemical and Physiological Effects
Sodium Sodium 4-nitrobenzene-1-sulfinatene-1-sulfinate has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic in high doses and may cause skin, eye, and respiratory irritation. It should be handled with care and protective equipment should be worn when handling it.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium Sodium 4-nitrobenzene-1-sulfinatene-1-sulfinate has several advantages for lab experiments. It is relatively inexpensive, easy to use, and can be stored for long periods of time without significant degradation. The main limitation is its toxicity, which requires the use of protective equipment and proper disposal of any unused material.
Orientations Futures
There are a number of potential future directions for research on sodium Sodium 4-nitrobenzene-1-sulfinatene-1-sulfinate. These include further study of its biochemical and physiological effects, development of new methods for its synthesis, and investigation of its potential applications in drug synthesis. Additionally, further research could be done on its use as an oxidizing agent in organic synthesis and its potential applications in the synthesis of other compounds.
Méthodes De Synthèse
Sodium Sodium 4-nitrobenzene-1-sulfinatene-1-sulfinate can be synthesized through a number of methods. The most common method is to react sodium sulfinate with Sodium 4-nitrobenzene-1-sulfinatene in aqueous solution. This reaction produces sodium Sodium 4-nitrobenzene-1-sulfinatene-1-sulfinate and sodium sulfinate.
Applications De Recherche Scientifique
Sodium Sodium 4-nitrobenzene-1-sulfinatene-1-sulfinate is widely used in scientific research. It can be used as an oxidizing agent in organic synthesis, as a reagent in the synthesis of nitroaromatic compounds, and as a reagent for the oxidation of alcohols and thiols. It can also be used to prepare a range of compounds, including nitroso compounds, nitro compounds, and azo compounds.
Safety and Hazards
Propriétés
IUPAC Name |
sodium;4-nitrobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S.Na/c8-7(9)5-1-3-6(4-2-5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHKQSVGVMFKMR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15959-31-6 |
Source


|
| Record name | sodium 4-nitrobenzene-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-(2-methylphenyl)-4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2854564.png)



![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B2854573.png)
![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)

